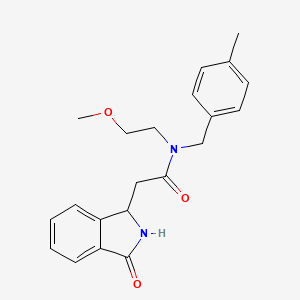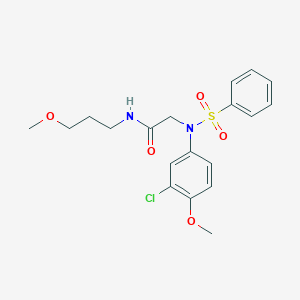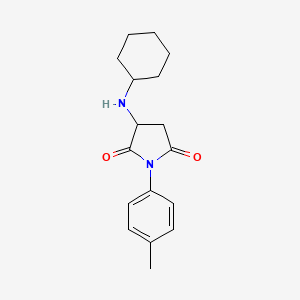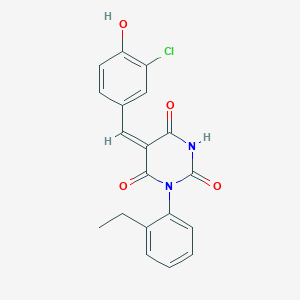![molecular formula C16H15BrN2O3 B3920137 N'-[(3-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3920137.png)
N'-[(3-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide
Descripción general
Descripción
N'-[(3-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide, commonly known as BBME, is a novel compound that has recently gained attention in the field of pharmaceutical research. BBME belongs to the class of imidamide compounds, which are known for their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of BBME is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cell proliferation, inflammation, and pain. BBME has been found to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BBME has been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
BBME has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BBME has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have analgesic properties and has been studied for its potential role in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBME has several advantages for lab experiments. It is a novel compound that has not been extensively studied, providing opportunities for further research. BBME has been found to have potential therapeutic applications in various fields of medicine, making it a promising candidate for drug development. However, there are also limitations to working with BBME. The synthesis of BBME is complex and requires specialized equipment and expertise. The mechanism of action of BBME is not fully understood, making it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of BBME. Further research is needed to fully understand the mechanism of action of BBME and its potential therapeutic applications. BBME has been studied for its anticancer, anti-inflammatory, and analgesic properties, but its effects on other diseases such as neurodegenerative diseases and infectious diseases are yet to be explored. The synthesis of BBME can be optimized to improve its yield and purity. The pharmacokinetics and toxicity of BBME need to be studied to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BBME is a novel compound that has potential therapeutic applications in various fields of medicine. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. BBME has been found to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory and analgesic effects. Further research is needed to fully understand the mechanism of action of BBME and its potential therapeutic applications. The synthesis of BBME can be optimized, and its pharmacokinetics and toxicity need to be studied to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
BBME has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. BBME has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BBME has been studied for its analgesic properties and has been found to have a potential role in the treatment of chronic pain.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-8-3-2-5-11(14)10-15(18)19-22-16(20)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJKDYIOZWLQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)C2=CC(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B3920054.png)
![4-cinnamoyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920061.png)

![3-{3-[(2-fluorobenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3920072.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920075.png)

![2-[(2,7-diethoxy-1-naphthyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3920099.png)

![3-benzyl-5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920108.png)

![3-allyl-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920129.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920134.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3920144.png)
![4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920156.png)